molecular formula C30H30N2O3 B2473087 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one CAS No. 893785-57-4

3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B2473087
CAS No.: 893785-57-4
M. Wt: 466.581
InChI Key: BEQROHKURBCRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic molecule that contains both a pyrazole ring and a chromen-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reactions with benzaldehyde . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as piperidine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one structure to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.

Scientific Research Applications

3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy

Properties

IUPAC Name

3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-6-hexyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O3/c1-2-3-4-7-14-22-17-23-18-25(30(34)35-29(23)20-28(22)33)26-19-27(21-12-8-5-9-13-21)32(31-26)24-15-10-6-11-16-24/h5-6,8-13,15-18,20,27,33H,2-4,7,14,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQROHKURBCRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.